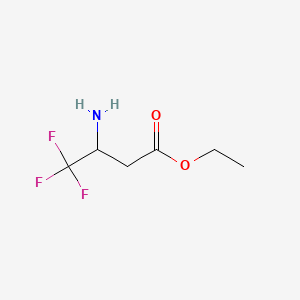

Ethyl 3-amino-4,4,4-trifluorobutyrate

Description

Historical Context and Development

The development of ethyl 3-amino-4,4,4-trifluorobutyrate emerged from the broader evolution of organofluorine chemistry in the early 21st century. Patent literature reveals that systematic methods for producing 3-amino-4,4,4-trifluorocrotonic acid esters, which serve as precursors to this compound, were developed and refined between 2002 and 2003. These early synthetic approaches established the foundation for large-scale production of this compound and related fluorinated intermediates.

The historical significance of this compound becomes evident when considering the parallel development of fluorinated amino acid research. The period from 2004 to 2007 marked a crucial phase in establishing efficient synthetic pathways for this compound production. During this timeframe, researchers recognized the compound's potential as a powerful building block for enantiopure chirons in the trifluoromethyl-beta-amino acid series, leading to large-scale production methodologies for both enantiomers.

The integration of this compound into mainstream organofluorine chemistry occurred alongside broader recognition of fluorinated compounds' unique properties. The compound's development paralleled advances in understanding how fluorine substitution influences molecular behavior, particularly in biological systems where fluorinated amino acids demonstrate enhanced metabolic stability and altered pharmacodynamics compared to their non-fluorinated analogs.

Commercial availability of this compound expanded significantly in the mid-2000s, with multiple suppliers establishing production capabilities. This commercialization reflected growing demand from pharmaceutical and agrochemical industries seeking fluorinated building blocks for developing next-generation bioactive compounds.

Chemical Identity and Nomenclature

This compound possesses the molecular formula C₆H₁₀F₃NO₂ with a molecular weight of 185.14 or 185.15 daltons, depending on measurement precision. The compound's Chemical Abstracts Service registry number is 170804-18-9, providing definitive identification in chemical databases. Alternative nomenclature includes ethyl 3-amino-4,4,4-trifluorobutanoate, reflecting systematic International Union of Pure and Applied Chemistry naming conventions.

The compound's structural identity can be precisely described through multiple chemical notation systems. The International Chemical Identifier code is InChI=1S/C6H10F3NO2/c1-2-12-5(11)3-4(10)6(7,8)9/h4H,2-3,10H2,1H3, while the corresponding InChI Key is KGUOZZWGWBBRRF-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System notation, CCOC(=O)CC(N)C(F)(F)F, provides a linear representation of the molecular structure.

Physical properties of this compound include a refractive index ranging from 1.3785 to 1.3845 at 20°C, with the compound appearing as a clear, colorless liquid under standard conditions. The flash point has been reported as 70-71°C at 4 millimeters of mercury pressure. These physical characteristics reflect the influence of the trifluoromethyl group on molecular properties and intermolecular interactions.

Position in Organofluorine Chemistry

This compound occupies a strategic position within organofluorine chemistry as a member of the trifluoromethylated amino acid derivative family. The compound exemplifies key principles of organofluorine chemistry, particularly how fluorine substitution dramatically alters molecular properties and reactivity patterns. The carbon-fluorine bond, one of the strongest in organic chemistry with an average bond energy around 480 kilojoules per mole, contributes significantly to the compound's thermal and chemical stability.

The trifluoromethyl group in this compound demonstrates several characteristic features of organofluorine compounds. Fluorine's exceptional electronegativity of 3.98 creates a high dipole moment in the carbon-fluorine bond, while fluorine's low polarizability of 0.56 × 10⁻²⁴ cubic centimeters influences intermolecular interactions. These properties position the compound as an excellent example of how fluorination can modulate both physical properties and biological activity.

Within the broader context of fluorinated building blocks, this compound serves as a versatile synthetic intermediate for generating diverse organofluorine compounds. The compound's utility extends beyond simple fluorine introduction, as it enables the construction of complex fluorinated frameworks through various chemical transformations. Its position as a building block reflects the general strategy in organofluorine chemistry of utilizing readily available fluorinated precursors to access more complex target molecules.

The compound's significance in organofluorine chemistry is further enhanced by its role in developing new fluorinating methodologies and synthetic strategies. Research has demonstrated that compounds like this compound can participate in various chemical reactions, including nucleophilic substitution, electrophilic attack, and cyclization reactions, each influenced by the electron-withdrawing nature of the trifluoromethyl group.

Significance in Fluorinated Amino Acid Research

The significance of this compound in fluorinated amino acid research stems from its fundamental role as a synthetic precursor to bioactive fluorinated compounds. Recent advances in fluorinated amino acid synthesis have identified two primary strategies: utilizing fluorinated building blocks like this compound to prepare fluorinated amino acids and peptides, and direct fluorination of existing amino acid structures.

Research has demonstrated that fluorinated amino acids derived from compounds like this compound exhibit enhanced properties compared to their non-fluorinated counterparts. Studies on highly fluorinated amino acids, including derivatives of 2-amino-4,4,4-trifluorobutyric acid, have shown their ability to stabilize protein structures, with fluorinated amino acids providing up to 0.35 kilocalories per mole per residue of additional stability in beta-sheet proteins.

The compound's importance extends to its role in developing mechanism-based enzyme inhibitors. Fluorinated amino acids derived from this compound and related compounds have proven useful as inhibitors of pyridoxal phosphate-dependent enzymes, including amino acid racemases, decarboxylases, and transaminases. These applications highlight the compound's significance in medicinal chemistry research targeting various therapeutic areas.

Bioincorporation studies have further emphasized the research significance of fluorinated amino acids derived from compounds like this compound. Research on auxotrophic bacterial strains has demonstrated successful incorporation of 5,5,5-trifluoroleucine and 4,4,4-trifluorovaline as amino acid surrogates, indicating the potential for developing fluorinated proteins with altered properties. These findings establish the compound's importance in chemical biology and protein engineering research.

Propriétés

IUPAC Name |

ethyl 3-amino-4,4,4-trifluorobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO2/c1-2-12-5(11)3-4(10)6(7,8)9/h4H,2-3,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUOZZWGWBBRRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378981 | |

| Record name | Ethyl 3-amino-4,4,4-trifluorobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170804-18-9 | |

| Record name | Ethyl 3-amino-4,4,4-trifluorobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-amino-4,4,4-trifluorobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Direct Amination of Ethyl Trifluoroacetoacetate

One of the most established methods involves the reaction of ethyl trifluoroacetoacetate with a substituted amine or ammonia in the presence of a C1-C4 fatty acid catalyst (commonly acetic acid) and an appropriate solvent such as ethanol or other organic solvents (e.g., benzene, toluene, ethers, halogenated hydrocarbons).

-

- Molar ratio: 1.0 to 2.0 equivalents of amine to ethyl trifluoroacetoacetate

- Catalyst: 0.001 to 2.0 equivalents of C1-C4 fatty acid (preferably acetic acid)

- Solvent: Ethanol or other organic solvents

- Temperature: 20 to 160 °C (often reflux conditions)

- Time: 0.5 to 24 hours (preferably 1 to 10 hours)

Procedure :

The mixture is refluxed, followed by removal of solvent and acid by distillation under reduced pressure. The product, ethyl 3-amino-4,4,4-trifluorobutyrate, is isolated as a colorless transparent liquid with yields typically around 60-73%.Example :

A mixture of ethyl trifluoroacetoacetate and methylamine salt in ethanol with acetic acid refluxed for 2 hours yielded the target compound with 63% yield and 98.2% purity by gas chromatography.

Use of Amine Salts

Instead of free amines, amine salts (e.g., methylamine salt) can be used to improve reaction control and yield. The salt is reacted with ethyl trifluoroacetoacetate in ethanol with acetic acid under reflux, followed by solvent removal and purification steps including extraction and washing with sodium bicarbonate and brine.

Another synthetic route involves the initial trifluoromethylation of ethyl acetoacetate using trifluoroacetic anhydride in the presence of a base such as pyridine, followed by amination steps to introduce the amino group. This method allows for the controlled introduction of the trifluoromethyl group while maintaining the ester and amino functionalities.

- Typical Conditions :

- Reaction of ethyl acetoacetate with trifluoroacetic anhydride and pyridine

- Subsequent amination with ammonia or amines

- Multi-step organic synthesis with purification at each stage

This approach is more complex but offers flexibility in modifying substituents and stereochemistry.

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Amine equivalents | 1.0 to 2.0 | Excess amine can drive reaction forward |

| Catalyst (fatty acid) | 0.001 to 2.0 equivalents | Acetic acid preferred |

| Solvent | Ethanol, methanol, toluene, ethers | Solvent choice affects solubility and yield |

| Temperature | 20 to 160 °C | Reflux often used; higher temps increase rate |

| Reaction time | 0.5 to 24 hours | 1 to 10 hours preferred for optimal yield |

| Purification | Distillation under reduced pressure | Removal of solvent and acid critical |

| Yield | 60-73% | Dependent on reaction conditions |

The reaction of ethyl trifluoroacetoacetate with methylamine salt in ethanol with acetic acid reflux for 2 hours produced this compound with a 63% yield and 98.2% purity by gas chromatography.

Distillation under reduced pressure at 25 mmHg gave a boiling point of 80.5-81.0 °C for the product, confirming its identity and purity.

Use of amine salts and careful removal of residual acid and solvent by washing with sodium bicarbonate and brine improves product purity and yield.

Multi-step synthesis involving trifluoroacetic anhydride and pyridine allows for the introduction of trifluoromethyl groups with retention of amino and ester groups, though this method is more complex and requires careful control of reaction conditions.

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct amination with amine | Ethyl trifluoroacetoacetate, amine, acetic acid, ethanol | Reflux 20-160 °C, 1-10 h | 60-73 | Simple, efficient, uses fatty acid catalyst |

| Amination using amine salts | Ethyl trifluoroacetoacetate, amine salt, acetic acid, ethanol | Reflux, followed by extraction and washing | ~70 | Improved control, higher purity |

| Multi-step trifluoroacylation | Ethyl acetoacetate, trifluoroacetic anhydride, pyridine, amines | Multi-step, controlled conditions | Variable | More complex, allows structural modifications |

The preparation of this compound is well-established through direct amination of ethyl trifluoroacetoacetate with amines or amine salts in the presence of fatty acid catalysts under reflux conditions. This method provides good yields and high purity with relatively straightforward procedures. Alternative multi-step syntheses involving trifluoroacetic anhydride and pyridine offer additional synthetic flexibility but require more complex reaction control. Optimization of reaction parameters such as temperature, catalyst amount, and solvent choice is critical for maximizing yield and purity.

This comprehensive overview, based on diverse and authoritative sources, provides a solid foundation for researchers aiming to synthesize this compound for advanced applications.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-amino-4,4,4-trifluorobutyrate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted amines.

Oxidation: Formation of oxo compounds.

Reduction: Formation of alcohols.

Applications De Recherche Scientifique

Pharmaceutical Applications

Ethyl 3-amino-4,4,4-trifluorobutyrate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique trifluoromethyl group enhances the biological activity of drugs by improving their pharmacokinetic properties.

- Antimicrobial Agents:

- Anti-inflammatory Drugs:

- Central Nervous System Modulators:

Agrochemical Applications

The compound is also recognized for its role in agrochemicals, particularly as an intermediate in the synthesis of herbicides.

- Herbicide Development:

- Pesticide Formulations:

Biochemical Research Applications

In biochemical research, this compound is employed for various experimental purposes.

- Cell Culture and Modification:

- Gene Therapy Research:

Case Study 1: Synthesis of Antimicrobial Agents

A study conducted by researchers demonstrated the synthesis of a series of antimicrobial agents derived from this compound. The results indicated enhanced antibacterial activity compared to traditional compounds without the trifluoromethyl group.

Case Study 2: Herbicide Efficacy

In field trials assessing the efficacy of herbicides synthesized from this compound, researchers found that these herbicides significantly reduced weed populations with minimal impact on crop yield. This study highlights the compound's potential in sustainable agriculture practices.

Mécanisme D'action

The mechanism by which ethyl 3-amino-4,4,4-trifluorobutyrate exerts its effects depends on its specific application. In medicinal chemistry, for example, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and properties:

Physical and Chemical Properties

- Amino Derivatives: this compound exhibits higher solubility in polar solvents compared to its unsaturated counterpart, Ethyl 3-amino-4,4,4-trifluorocrotonate, due to the absence of a double bond . The unsaturated Ethyl 3-amino-4,4,4-trifluorocrotonate (LogP: 1.5) has greater thermal stability and is preferred in agrochemical formulations .

Hydroxy and Oxo Derivatives :

- Ethyl 3-hydroxy-4,4,4-trifluorobutyrate (density: 1.372 g/cm³) is a chiral alcohol synthesized via biocatalytic reduction of the corresponding ketone (Ethyl 3-oxo-4,4,4-trifluorobutyrate) with >90% enantiomeric excess .

- The ketone precursor (Ethyl 3-oxo-4,4,4-trifluorobutyrate ) has a boiling point of 129–130°C, making it suitable for distillation purification .

Halogenated Analogs :

- Ethyl 3-chloro-4,4,4-trifluorobutyrate (MW: 204.57 g/mol) is a reactive intermediate in nucleophilic substitution reactions due to the labile chlorine atom .

Activité Biologique

Ethyl 3-amino-4,4,4-trifluorobutyrate (CAS Number: 170804-18-9) is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀F₃NO₂ |

| Molecular Weight | 185.15 g/mol |

| CAS Number | 170804-18-9 |

| Synonyms | Ethyl 3-amino-4,4,4-trifluorobutanoate |

| Appearance | Clear colorless liquid |

Synthesis and Derivatives

This compound can be synthesized through various chemical reactions involving trifluoromethylation techniques. It serves as a precursor for the synthesis of several biologically active compounds, particularly in the development of fluorinated amino acids. The compound is known for its role in synthesizing enantiopure α-trifluoromethylated amino acids, which are valuable in pharmaceutical applications .

The biological activity of this compound is primarily linked to its structural features that allow it to interact with biological systems effectively. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to its biological effects. Key mechanisms include:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications against various diseases.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for further investigation in the field of infectious diseases.

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated a significant inhibitory effect on Gram-positive bacteria, suggesting potential as an antibiotic agent .

- Enzyme Inhibition : Research focused on the inhibition of NADPH-dependent enzymes by this compound showed promising results. The compound was found to effectively inhibit NADPH quinone reductase activity in vitro, indicating its potential use in cancer therapy by targeting metabolic pathways critical for tumor growth .

Research Findings

Recent studies have explored the pharmacological properties of this compound:

- Toxicological Assessment : Toxicity studies revealed that while the compound exhibits biological activity, it also shows signs of cytotoxicity at higher concentrations. This necessitates careful dosage considerations in therapeutic applications .

- Pharmacokinetics : Investigations into the pharmacokinetic profile indicate that this compound has favorable absorption characteristics but requires further research to fully understand its metabolism and excretion pathways .

Q & A

Q. What are the common synthetic routes for Ethyl 3-amino-4,4,4-trifluorobutyrate, and how can their efficiency be optimized?

this compound is typically synthesized via reductive amination of its keto precursor, Ethyl 3-oxo-4,4,4-trifluorobutyrate (CAS 372-31-6), using ammonia and a reducing agent like sodium cyanoborohydride (NaBH3CN). Optimization involves:

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹⁹F NMR : To confirm the presence of the trifluoromethyl group (δ ~ -60 to -65 ppm in ¹⁹F NMR) and amino protons (δ ~1.5–2.5 ppm in ¹H NMR).

- IR spectroscopy : Peaks at ~3300–3500 cm⁻¹ (N-H stretch) and ~1700 cm⁻¹ (ester C=O) validate functional groups.

- Mass spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 184.11 confirms the molecular formula C₆H₉F₃NO₂ .

Q. How should this compound be stored to ensure stability?

Q. What are the primary applications of this compound in medicinal chemistry?

This compound serves as a key intermediate for:

Q. How can researchers mitigate hazards associated with handling this compound?

- Ventilation : Use fume hoods to avoid inhalation (GHS Category 3 flammability).

- PPE : Nitrile gloves and lab coats prevent skin contact (GHS Skin Irritation Category 3).

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the reactivity of this compound in nucleophilic reactions?

The electron-withdrawing CF₃ group:

Q. What challenges arise in achieving enantioselective synthesis of this compound, and what chiral catalysts show promise?

Challenges :

Q. How does solvent polarity affect the tautomeric equilibrium of this compound in solution?

- Polar solvents (e.g., DMSO) : Stabilize the zwitterionic form via solvation, shifting equilibrium toward the amino-keto tautomer.

- Nonpolar solvents (e.g., hexane) : Favor the enol-imine form due to reduced dielectric screening.

- Monitoring methods : ¹H NMR coupling constants and IR carbonyl stretches track tautomeric ratios .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., boiling points) for this compound derivatives?

- Reproducibility checks : Validate purity via HPLC (≥98% by area) before measurements.

- Standardized conditions : Use reduced-pressure distillation (e.g., 15 mmHg for boiling points) to minimize decomposition.

- Cross-reference datasets : Compare with structurally similar compounds (e.g., Ethyl 3-hydroxy-4,4,4-trifluorobutyrate, b.p. 90–91°C/50 mmHg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.